molecular formula C16H23NO3S B2452936 Tert-butyl 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]-1-carboxylate CAS No. 1283095-48-6

Tert-butyl 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]-1-carboxylate

Cat. No.: B2452936
CAS No.: 1283095-48-6
M. Wt: 309.42
InChI Key: IFDITPFMGGLVMB-UHFFFAOYSA-N
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Description

Tert-butyl 4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran]-1-carboxylate is a complex organic compound with the molecular formula C16H23NO3S. It is characterized by its unique spiro structure, which includes a piperidine ring fused to a thieno[2,3-c]pyran system. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran]-1-carboxylate typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe final step often involves the esterification of the carboxylate group with tert-butyl alcohol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran]-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Tert-butyl 4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran]-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-butyl 4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran]-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-((4-methoxyphenyl)sulfonyl)-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran]
  • 2-methyl-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran]

Uniqueness

Tert-butyl 4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran]-1-carboxylate is unique due to its specific spiro structure and the presence of a tert-butyl ester group. This structural uniqueness can impart distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

tert-butyl spiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3S/c1-15(2,3)20-14(18)17-8-6-16(7-9-17)13-12(4-10-19-16)5-11-21-13/h5,11H,4,6-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFDITPFMGGLVMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(CCO2)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Spiro[4,5-dihydrothieno[2,3-c]pyran-7,4′-piperidine] (60 g, 286.6 mmol) in 2-methyltetrahydrofuran (600 mL) is stirred at 22° C. for 10 min. Then, tert-butoxycarbonyl tert-butyl carbonate (65.6 g, 301 mmol) in 2-methyltetrahydrofuran (300 mL) is added dropwise. After 12 hr., an aqueous solution of sodium chloride (250 mL) is added and the organic layer is separated. The aqueous layer is washed twice with 2-methyltetrahydrofuran (2×50 mL) and the organic layers are combined and washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure to give the title compound in 99% yield. MS (m/z): 310 (M+1).
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60 g
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65.6 g
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300 mL
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250 mL
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99%

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